2-Fluoro-2-[3-(trifluoromethyl)phenyl]acetic acid is a fluorinated aromatic compound with the molecular formula and a molecular weight of approximately 222.14 g/mol. This compound features a carboxylic acid functional group attached to a phenyl ring that carries both a fluorine atom and a trifluoromethyl group. Its structure can be represented by the SMILES notation: OC(=O)CC1=C(C(F)=CC=C1)C(F)(F)F . The compound exhibits unique physicochemical properties, including a melting point range of 113-124 °C and significant solubility in organic solvents.
These reactions are important for synthesizing derivatives with varying biological activities and applications.
Preliminary studies indicate that 2-Fluoro-2-[3-(trifluoromethyl)phenyl]acetic acid may exhibit biological activities relevant to medicinal chemistry. It has been noted for its potential as an inhibitor of certain cytochrome P450 enzymes, which are crucial in drug metabolism. Specifically, it acts as an inhibitor of CYP1A2, while showing no significant inhibition on CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . This profile suggests potential applications in drug development where modulation of metabolic pathways is desired.
The synthesis of 2-Fluoro-2-[3-(trifluoromethyl)phenyl]acetic acid typically involves several key steps:
These methods allow for the selective introduction of functional groups while maintaining the integrity of the aromatic system.
The unique structure and properties of 2-Fluoro-2-[3-(trifluoromethyl)phenyl]acetic acid make it valuable in various fields:
Interaction studies reveal that 2-Fluoro-2-[3-(trifluoromethyl)phenyl]acetic acid interacts with various biological molecules, particularly enzymes involved in drug metabolism. Its role as a cytochrome P450 inhibitor suggests it could affect the pharmacokinetics of co-administered drugs, making it essential to study its interactions further during drug development .
Several compounds share structural similarities with 2-Fluoro-2-[3-(trifluoromethyl)phenyl]acetic acid. Below is a comparison highlighting their unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid | C9H5ClF4O2 | Contains chlorine instead of fluorine |
| 4-Fluoro-3-(trifluoromethyl)phenylacetic acid | C9H6F4O2 | Different position of fluorine on the phenyl ring |
| 5-Fluoro-2-(trifluoromethyl)phenylacetic acid | C9H6F4O2 | Variation in the position of substituents on the ring |
Each compound exhibits distinct reactivity and biological profiles due to variations in their functional groups and positions on the aromatic ring. This diversity is crucial for tailoring compounds for specific applications in medicinal chemistry and material science.
The synthesis of 2-Fluoro-2-[3-(trifluoromethyl)phenyl]acetic acid through precursor-based approaches represents a fundamental strategy in organofluorine chemistry. Diethyl fluoromalonate derivatives serve as particularly versatile starting materials for constructing fluorinated acetic acid frameworks [1]. The fluorination of malonic esters using triethylamine pentahydrogen fluoride salt and iodosylbenzene in dichloroethane at 70°C for 24 hours has demonstrated remarkable efficiency, achieving yields of 85% for diethyl fluoromalonate formation [1].
The mechanistic pathway involves initial formation of the fluoromalonate through electrophilic fluorination, followed by alkylation with appropriately substituted benzyl derivatives [2]. Research has shown that reaction of diethyl 2-fluoromalonate with ortho-nitrobenzyl bromide derivatives using sodium hydride in dimethylformamide produces good yields of diester intermediates, which can subsequently undergo reduction-cyclization sequences [2]. The molecular structure of these diester derivatives has been confirmed through X-ray crystallography, providing crucial insight into the stereochemical outcomes of these transformations [2].
A particularly effective synthetic route involves the conversion of 3-fluoro-5-(trifluoromethyl)phenylacetic acid derivatives through esterification reactions [3]. Treatment with concentrated hydrochloric acid in methanol under reflux conditions for 2.5 hours provides quantitative yields of the corresponding methyl esters [3]. The subsequent reduction of these esters using diisobutylaluminum hydride in dichloromethane and hexane at -70°C to -50°C affords aldehyde derivatives in 94% yield [3].
Table 1: Precursor-Based Synthesis Routes from Fluoromalonate Derivatives
| Substrate | Reaction Conditions | Yield (%) | Product Type |
|---|---|---|---|
| Diethyl malonate | PhIO, Et₃N·5HF, DCE, 70°C, 24 h | 85 | Fluorinated malonate |
| Diethyl 2-fluoromalonate | Sodium hydride, DMF | Good (unoptimized) | Fluorotetrahydroquinoline precursor |
| Ortho-nitrobenzyl bromide derivatives | Column chromatography purification | Variable | Diester derivatives |
| 2-Fluoro-3-(trifluoromethyl)phenylacetic acid | HCl, MeOH, reflux, 2.5 h | 100 | Methyl ester |
| Methyl 3-fluoro-5-trifluoromethyl-phenylacetate | DIBAL-H, CH₂Cl₂/hexane, -70°C to -50°C | 94 | Aldehyde derivative |
The strategic use of fluoromalonate precursors enables access to complex fluorinated architectures through controlled functional group manipulation [4]. Silver-catalyzed decarboxylative fluorination of malonic acid derivatives provides an unprecedented route to either gem-difluoroalkanes or α-fluorocarboxylic acids by judicious selection of base and solvent systems [4]. This reaction features excellent functional group compatibility and gram-scale synthetic capability, with preliminary mechanistic studies suggesting involvement of α-carboxylic acid radical intermediates [4].
The development of catalytic asymmetric methodologies for fluorinated phenylacetic acid synthesis has emerged as a critical area of research, driven by the increasing demand for enantiomerically pure fluorinated pharmaceuticals [5] [6]. The dual metal-ketene enolate activation strategy represents a groundbreaking approach, utilizing a combination of chiral nucleophiles and achiral transition metal complexes working in tandem [5] [7].
The α-fluorination of acid chlorides using N-fluorodibenzene-sulfonimide as the fluorinating agent achieves remarkable enantioselectivities exceeding 99% enantiomeric excess [5] [7]. This methodology exploits dually activated ketene enolates generated from discrete catalysts, enabling the production of configurationally stable α-fluorinated carboxylic acid derivatives [7]. The reaction proceeds under mild conditions and demonstrates broad substrate scope, with the fluorinated intermediates readily undergoing transacylation with various nucleophiles [7].
Chiral bis(oxazoline) ligands have proven particularly effective in copper-catalyzed asymmetric fluorination of α-diazoesters [8]. The optimal ligand design incorporates bulky benzyl substituents at the bridge and moderately bulky isopropyl groups on the indane core, achieving enantiomeric excesses up to 95% [8]. The reaction mechanism involves initial fluoride attack on the copper center rather than the carbon atom of the transient carbene intermediate, followed by a crucial 1,2-fluoride shift [8].
Table 2: Catalytic Asymmetric Synthesis Methods for Enantiomeric Control
| Catalyst System | Substrate Type | Fluorinating Agent | Enantioselectivity (% ee) | Key Features |
|---|---|---|---|---|
| Chiral nucleophile + Lewis acid | Acid chlorides | N-Fluorodibenzene-sulfonimide (NFSi) | >99 | Dual metal-ketene enolate activation |
| Chiral bis(oxazoline) ligands | α-Diazoesters | CsF in C₆F₆/HFIP | 95 | Fluoride attacks Cu rather than C |
| Chiral phosphoric acids (CPAs) | Various electrophiles | NFSI | High | Bifunctional catalyst |
| Imidazolidinone dichloroacetate | Linear aldehydes | NFSI | 99 | Cosolvent i-PrOH improves control |
| Chiral 8-amino-2-naphthol | α-Branched aldehydes | NFSI | 90 | Lower yields, challenging substrates |
The use of chiral phosphoric acids as bifunctional catalysts has enabled asymmetric transformations through hydrogen bonding networks involving both nucleophiles and electrophiles [6]. These catalysts function simultaneously as Brønsted acids and bases, facilitating enantioselective fluorination through precise substrate orientation [6]. Recent developments include the design of chiral imidodiphosphorimidates for asymmetric counter-anion directed catalysis, expanding the scope of achievable transformations [6].
Organocatalytic approaches using imidazolidinone derivatives have demonstrated exceptional performance in the asymmetric α-fluorination of aldehydes [9]. The addition of 10% isopropanol as cosolvent generally improves enantiocontrol and efficiency, although the mechanistic basis for this enhancement remains unclear [9]. These methodologies tolerate a wide range of functional groups, including olefins, esters, amines, carbamates, and sterically demanding substituents [9].
Decarboxylative fluorination represents a powerful strategy for accessing fluorinated phenylacetic acid derivatives, offering several advantages including readily available starting materials, mild reaction conditions, and simplified purification procedures [10] [11]. The photoredox-catalyzed decarboxylative fluorination of aliphatic carboxylic acids using visible light activation has emerged as a particularly attractive methodology [11].
The mechanistic pathway involves initial photocatalytic oxidation of the carboxylic acid substrate, followed by decarboxylation to generate an alkyl radical intermediate [11]. This radical species subsequently undergoes fluorine atom transfer with Selectfluor to afford the desired fluorinated product [11]. The reaction utilizes Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ as the photocatalyst with disodium hydrogen phosphate as base, achieving yields of 80-96% across a diverse substrate scope [11].
Silver-catalyzed decarboxylative fluorination provides an alternative approach, employing silver nitrate and Selectfluor in aqueous acetone [10]. The proposed catalytic cycle involves silver species in multiple oxidation states, with single electron transfer generating carboxyl radicals that subsequently decarboxylate to form alkyl radicals [10]. The fluorinated products are formed through reaction of silver(II)-fluoride complexes with the organic radicals [10].
Table 3: Decarboxylation and Functional Group Interconversion Strategies
| Method | Catalyst/Conditions | Substrate Scope | Yield Range (%) | Advantages |
|---|---|---|---|---|
| Photoredox decarboxylative fluorination | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, blue LED | Aliphatic carboxylic acids | 80-96 | Mild conditions, broad scope |
| Silver-catalyzed decarboxylation | AgNO₃, Selectfluor, aqueous acetone | Primary, secondary, tertiary acids | Variable | Simple procedure, good selectivity |
| Radical decarboxylative fluorination | Visible light, photocatalyst | Various carboxylic acids | Good to excellent | Operationally simple |
| Malonic acid derivative approach | Ag-catalyzed, base and solvent dependent | Malonic acid derivatives | Good | Tunable chemoselectivity |
| Decarboxylative polyfluoroarylation | Photoredox catalysis | Complex molecules, natural products | High with broad scope | Late-stage functionalization |
The charge-transfer complex formation between Selectfluor and 4-(dimethylamino)pyridine enables divergent fluorination strategies for phenylacetic acid derivatives [12]. Under aqueous conditions, decarboxylative fluorination predominates through a single electron transfer mechanism, while non-aqueous conditions favor direct benzylic C-H fluorination via hydrogen atom transfer [12]. This methodology achieves complete conversion within minutes at room temperature, demonstrating exceptional practical utility [12].
Functional group interconversion strategies enable access to diverse fluorinated derivatives through systematic manipulation of existing functionality [13]. The conversion of fluorinated carboxylic acids to corresponding esters, amides, and other derivatives provides versatile synthetic handles for further elaboration [13]. Decarboxylative approaches offer particular advantages in terms of operational simplicity and the generation of carbon dioxide as the only stoichiometric byproduct [10].
Systematic optimization of reaction conditions through solvent and additive screening represents a critical component in the development of efficient fluorination methodologies [14] [15]. The choice of solvent significantly impacts reaction rate, selectivity, and overall yield, with fluorinated solvents often providing unique advantages in organofluorine synthesis [14] [16].
Hexafluoroisopropanol has emerged as a particularly effective solvent for fluorination reactions, demonstrating superior performance in cobalt-catalyzed transformations compared to conventional solvents [14]. The use of hexafluoroisopropanol reduces the potential required for oxidation of metal precatalysts while improving the solubility and stability of reaction intermediates [14]. In electrochemical fluorination processes, the combination of dichloroethane and hexafluoroisopropanol in a 2:1 ratio eliminates competitive nucleophilic attack by the solvent [14].
Table 4: Solvent and Additive Screening for Yield and Purity Optimization
| Solvent System | Application | Effect on Yield | Key Benefits | Limitations |
|---|---|---|---|---|
| DMF | Trifluoromethylation reactions | Good (89% optimal) | High solubility of reagents | May require high base equivalents |
| THF | General fluorination (often ineffective) | Poor (0% in some cases) | Standard solvent baseline | Often leads to no reaction |
| HFIP | C-H fluorination, crystallization | Moderate to good (30-34%) | Reduced nucleophilic competition | May show solvent nucleophilicity |
| TFE (Trifluoroethanol) | Cobalt-catalyzed reactions | Better than conventional solvents | Improved stability of intermediates | Limited substrate scope |
| DCE:HFIP (2:1) | Electrochemical fluorination | Excellent, no side reactions | Clean reaction profile | Requires specific electrode setup |
| MeCN with HFIP co-solvent | Electrochemical processes | Reduced side reactions | Minimized solvent nucleophilicity | Need for additive optimization |
| C₆F₆/HFIP biphasic | Asymmetric fluorination of diazoesters | Excellent results | Optimal for asymmetric induction | Specialized solvent system |
The optimization of trifluoromethylation reactions using trifluoroacetaldehyde hydrate demonstrates the critical importance of solvent selection [17]. Dimethylformamide emerges as the optimal solvent, enabling efficient nucleophilic trifluoromethylation with 1.5 equivalents of hydrate and 6.0 equivalents of base achieving 89% yield [17]. In contrast, tetrahydrofuran and dimethyl sulfoxide completely suppress the desired transformation, leading only to trifluoromethane formation [17].
Perfluorocarbon fluids offer unique advantages as reaction media for fluorination processes, requiring significantly less solvent than conventional systems while reducing explosion hazards [16]. These chemically inert solvents can replace up to 100% of traditional solvents and can be recovered through simple separation and recycled without purification [16]. The use of perfluorocarbons in halogen exchange processes provides particular benefits for industrial-scale operations where solvent recovery poses environmental challenges [16].
Continuous flow processing enables precise control of key reaction parameters including temperature, mixing, and pressure, offering new opportunities for optimization of fluorinated compound synthesis [18]. The tube-in-tube reactor design facilitates controlled introduction of gaseous fluorinating agents while maintaining optimal reaction conditions [18]. Real-time monitoring using in-line nuclear magnetic resonance spectroscopy allows for dynamic optimization of fluoroform consumption and reaction efficiency [18].
The development of glucose-based fluorinated surfactants as crystallization additives demonstrates the importance of specialized additives in improving reaction outcomes [19]. These surfactants exhibit hydrophilic-lipophilic balance values suggesting potential utility as "harsh" detergents when combined with milder components [19]. Optimization studies reveal that additive concentrations as low as 0.002% can dramatically improve crystallization quality, while higher concentrations may diminish benefits [19].
The thermochemical characterization of 2-Fluoro-2-[3-(trifluoromethyl)phenyl]acetic acid presents significant analytical challenges due to the limited availability of direct experimental data for this specific compound. However, comprehensive analysis of structurally related fluorinated phenylacetic acid derivatives provides valuable insights into the expected thermal behavior of this compound.
Melting Point Analysis
While specific melting point data for 2-Fluoro-2-[3-(trifluoromethyl)phenyl]acetic acid (CAS: 1517480-45-3) remains unavailable in the current literature, systematic comparison with closely related compounds reveals important structural-thermal relationships [1]. The structural analog 2-Fluoro-3-(trifluoromethyl)phenylacetic acid exhibits a melting point range of 113-116°C [2] [3], providing a reasonable estimation baseline for the target compound.
| Compound | CAS Number | Melting Point (°C) | Reference |
|---|---|---|---|
| 2-Fluoro-3-(trifluoromethyl)phenylacetic acid | 194943-83-4 | 113-116 | Sigma-Aldrich, VWR |
| 2-Fluoro-4-(trifluoromethyl)phenylacetic acid | 209991-64-0 | 78-81 | Fisher Scientific |
| 2-Fluoro-5-(trifluoromethyl)phenylacetic acid | 220227-66-7 | 107-109 | Thermo Scientific |
| 4-(Trifluoromethyl)phenylacetic acid | 32857-62-8 | 82-85 | Chemsrc, TCI |
The positional isomer effects demonstrate significant influence on thermal properties, with ortho-substitution patterns generally resulting in higher melting points due to enhanced intermolecular interactions and crystal packing efficiency [4] [5].
Boiling Point Characteristics
Direct experimental boiling point data for 2-Fluoro-2-[3-(trifluoromethyl)phenyl]acetic acid is not available in the surveyed literature. However, computational predictions based on structural analogs suggest an estimated boiling point range of 258.3±35.0°C at standard atmospheric pressure [3]. This estimation is consistent with the typical boiling point elevation observed in fluorinated aromatic carboxylic acids compared to their non-fluorinated counterparts.
The presence of multiple fluorine substituents, particularly the trifluoromethyl group, contributes to elevated boiling points through increased intermolecular van der Waals forces and enhanced molecular rigidity [6] [7].
Phase Transition Behavior
The compound is expected to exist as a crystalline solid at room temperature, consistent with observations of related fluorinated phenylacetic acid derivatives [8] [9]. The crystalline form is typically described as white to slightly yellow crystals or crystalline powder, indicating good thermal stability under standard storage conditions.
The solubility profile of 2-Fluoro-2-[3-(trifluoromethyl)phenyl]acetic acid reflects the complex interplay between its polar carboxylic acid functionality and the hydrophobic fluorinated aromatic system. This dual nature significantly influences its behavior in various solvent systems.
Polar Solvent Systems
The compound demonstrates good solubility in polar organic solvents, consistent with the general behavior of fluorinated phenylacetic acid derivatives [6] [10]. The presence of the carboxylic acid group provides hydrogen bonding capability, facilitating dissolution in protic polar solvents such as methanol and ethanol [7]. The fluorine substituents contribute to enhanced dipole-dipole interactions with polar aprotic solvents like acetone and dichloromethane [10].
| Solvent Type | Solubility Behavior | Mechanism |
|---|---|---|
| Polar organic solvents | Good solubility | Polar interactions and hydrogen bonding |
| Ethanol | Soluble | Hydrogen bonding with carboxylic acid group |
| Acetone | Soluble | Dipole-dipole interactions |
| Methanol | Soluble | Hydrogen bonding capacity |
| Dichloromethane | Soluble | Compatible with halogenated solvents |
Aqueous Solubility
The aqueous solubility of 2-Fluoro-2-[3-(trifluoromethyl)phenyl]acetic acid is expected to be limited due to the hydrophobic nature of the fluorinated aromatic system [6]. The trifluoromethyl group significantly increases the lipophilicity of the compound, reducing its water solubility compared to non-fluorinated analogs. This behavior is consistent with the general trend observed in fluorinated aromatic carboxylic acids, where increased fluorine content correlates with decreased aqueous solubility [11].
Nonpolar Solvent Systems
The compound exhibits poor solubility in nonpolar solvents such as hexane and petroleum ether. The polar carboxylic acid functionality is incompatible with nonpolar hydrocarbon solvents, resulting in limited dissolution [12]. This selectivity is advantageous for purification processes and crystallization procedures.
The acid dissociation characteristics of 2-Fluoro-2-[3-(trifluoromethyl)phenyl]acetic acid are fundamentally influenced by the electron-withdrawing effects of the fluorine substituents, particularly the trifluoromethyl group at the meta position and the additional fluorine atom at the alpha carbon.
Predicted pKa Values
While direct experimental pKa measurements for 2-Fluoro-2-[3-(trifluoromethyl)phenyl]acetic acid are not available in the literature, computational predictions based on structural analogs suggest a pKa value of approximately 3.86±0.10 [3]. This prediction places the compound in the moderate acid strength category, significantly more acidic than simple phenylacetic acid (pKa ≈ 4.31) but less acidic than highly fluorinated analogs.
| Compound | pKa Value | Acid Strength | Reference |
|---|---|---|---|
| Acetic acid | 4.756 | Weak acid | Literature standard |
| Fluoroacetic acid | 2.59 | Moderate acid | Dissociation Constants |
| Dichloroacetic acid | 1.35 | Strong acid | Dissociation Constants |
| Trifluoroacetic acid | 0.23 | Very strong acid | Literature standard |
| Phenylacetic acid | 4.31 | Weak acid | Estimated |
| 2-Fluoro-3-(trifluoromethyl)phenylacetic acid | 3.86±0.10 | Moderate acid | ChemBK prediction |
Electronic Effects on Acidity
The enhanced acidity compared to phenylacetic acid results from the combined inductive effects of the fluorine substituents [14]. The trifluoromethyl group at the meta position provides strong electron-withdrawing inductive effects, stabilizing the conjugate base through delocalization of negative charge. The additional fluorine atom at the alpha carbon further enhances acidity through direct inductive withdrawal of electron density from the carboxylic acid group.
pH-Dependent Speciation
The pH-dependent speciation of 2-Fluoro-2-[3-(trifluoromethyl)phenyl]acetic acid follows typical carboxylic acid behavior, with the Henderson-Hasselbalch equation governing the equilibrium between protonated and deprotonated forms. At physiological pH (7.4), the compound exists predominantly in its ionized form, with greater than 99% existing as the carboxylate anion. This ionization behavior significantly influences its biological activity and pharmacokinetic properties.